molecular formula C14H17NO B14470791 (1R,2S)-2-(1H-Indol-3-yl)cyclohexan-1-ol CAS No. 68221-98-7

(1R,2S)-2-(1H-Indol-3-yl)cyclohexan-1-ol

Cat. No.: B14470791
CAS No.: 68221-98-7
M. Wt: 215.29 g/mol
InChI Key: SKDNUUCJZZOOGZ-SMDDNHRTSA-N
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Description

(1R,2S)-2-(1H-Indol-3-yl)cyclohexan-1-ol is a chiral compound featuring an indole moiety attached to a cyclohexanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(1H-Indol-3-yl)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole and cyclohexanone.

    Key Reactions: The key steps include the formation of the indole-cyclohexanone adduct followed by stereoselective reduction to obtain the desired chiral product.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale while maintaining the reaction conditions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the compound.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(1H-Indol-3-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different stereoisomers.

    Substitution: The indole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

(1R,2S)-2-(1H-Indol-3-yl)cyclohexan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which (1R,2S)-2-(1H-Indol-3-yl)cyclohexan-1-ol exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-carbinol and indole-3-acetic acid share structural similarities.

    Cyclohexanol Derivatives: Compounds like cyclohexanol and cyclohexanone are structurally related.

Uniqueness

(1R,2S)-2-(1H-Indol-3-yl)cyclohexan-1-ol is unique due to its specific chiral configuration and the presence of both indole and cyclohexanol moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

68221-98-7

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

(1R,2S)-2-(1H-indol-3-yl)cyclohexan-1-ol

InChI

InChI=1S/C14H17NO/c16-14-8-4-2-6-11(14)12-9-15-13-7-3-1-5-10(12)13/h1,3,5,7,9,11,14-16H,2,4,6,8H2/t11-,14+/m0/s1

InChI Key

SKDNUUCJZZOOGZ-SMDDNHRTSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C2=CNC3=CC=CC=C32)O

Canonical SMILES

C1CCC(C(C1)C2=CNC3=CC=CC=C32)O

Origin of Product

United States

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